1-Phenyl-3-(2-piperazin-1-ylethylamino)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3-(2-piperazin-1-ylethylamino)propan-2-ol is a chemical compound with the molecular formula C15H25N3O. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenyl group, a piperazine ring, and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-(2-piperazin-1-ylethylamino)propan-2-ol typically involves the reaction of phenylpropanolamine with piperazine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Quality control measures are implemented to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-(2-piperazin-1-ylethylamino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
1-Phenyl-3-(2-piperazin-1-ylethylamino)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(2-piperazin-1-ylethylamino)propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Phenoxy-3-(piperazin-1-yl)propan-2-ol: Known for its use as a triple reuptake inhibitor, affecting serotonin, norepinephrine, and dopamine transporters.
1-Phenyl-3-(phenylamino)propan-1-one: Studied for its electrochemical and thermodynamic properties.
Uniqueness
1-Phenyl-3-(2-piperazin-1-ylethylamino)propan-2-ol is unique due to its specific structure, which combines a phenyl group, a piperazine ring, and a hydroxyl group. This unique combination of functional groups contributes to its diverse reactivity and wide range of applications in scientific research.
Properties
CAS No. |
6302-30-3 |
---|---|
Molecular Formula |
C15H25N3O |
Molecular Weight |
263.38 g/mol |
IUPAC Name |
1-phenyl-3-(2-piperazin-1-ylethylamino)propan-2-ol |
InChI |
InChI=1S/C15H25N3O/c19-15(12-14-4-2-1-3-5-14)13-17-8-11-18-9-6-16-7-10-18/h1-5,15-17,19H,6-13H2 |
InChI Key |
DJLXQIOILSNPTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCNCC(CC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.